N-(3,4-dimethoxyphenyl)-2-fluorobenzamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom attached to the benzamide structure, along with two methoxy groups on the phenyl ring
Mechanism of Action
Target of Action
It is known that compounds with a similar structure, such as 3,4-dimethoxyphenethylamine (dmpea), are analogues of the major human neurotransmitter dopamine . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Dmpea, a structurally similar compound, has some activity as a monoamine oxidase inhibitor . This suggests that N-(3,4-dimethoxyphenyl)-2-fluorobenzamide might interact with its targets in a similar manner, potentially inhibiting certain enzymes and affecting neurotransmitter levels.
Biochemical Pathways
Related compounds like dmpea are known to affect the dopamine pathway . This could potentially lead to downstream effects such as altered mood, cognition, and motor control.
Pharmacokinetics
The structurally similar compound dmpea is known to have a low aqueous solubility and a low volatility , which could impact its bioavailability.
Result of Action
It is known that related compounds like dmpea can have effects such as inhibiting certain enzymes and affecting neurotransmitter levels . These changes could potentially lead to various physiological effects.
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, it has been found that this compound can act as a corrosion inhibitor for mild steel in acidic environments . This suggests that the compound’s action can be influenced by factors such as pH and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide typically involves the reaction of 3,4-dimethoxyaniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different functional groups.
3,4-Dimethoxyphenylacetyl chloride: A related compound used in organic synthesis.
3,4-Dimethoxyphenol: Another compound with methoxy groups but different chemical properties.
Uniqueness
N-(3,4-dimethoxyphenyl)-2-fluorobenzamide is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogues.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-13-8-7-10(9-14(13)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVHMQWUNRNMFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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